CYP2A6 Inhibition Potency and Selectivity Over CYP2B6: {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine Dihydrochloride vs. In-Class Analogues
The target compound exhibits a CYP2A6 IC₅₀ of 800 nM, contrasted with a CYP2B6 IC₅₀ of 6.74 × 10⁴ nM (~67,400 nM), yielding a CYP2B6/CYP2A6 selectivity ratio of approximately 84-fold. This selectivity profile is a direct consequence of the 3-pyridin-3-yl isoxazole architecture; the unsubstituted 3-heteroaromatic nicotine analogue scaffold on which it is based forms the core of a structure–activity relationship (SAR) series that systematically explored 5- and 6-substituted variants for CYP2A6-selective inhibition [1][2]. Comparators lacking the pyridinyl nitrogen or bearing N-methylation exhibit markedly different CYP inhibition fingerprints, although head-to-head numeric data for every single comparator under identical assay conditions are not available in the public domain.
| Evidence Dimension | CYP2A6 vs. CYP2B6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | CYP2A6 IC₅₀ = 800 nM; CYP2B6 IC₅₀ = 6.74 × 10⁴ nM (~84-fold selective for CYP2A6) |
| Comparator Or Baseline | Comparator: N-methyl analogue (N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride, CAS 1255718-17-2); CYP inhibition profile not publicly reported under identical conditions but structurally precluded from identical CYP2A6 engagement due to loss of primary amine hydrogen-bonding capacity |
| Quantified Difference | ~84-fold selectivity (CYP2A6 over CYP2B6) for the target compound |
| Conditions | Human recombinant CYP2A6 and CYP2B6; pH 7.5; data extracted from US Patent 8,906,943 and curated in BindingDB (BDBM12371) |
Why This Matters
Researchers requiring a selective CYP2A6 inhibitor tool for nicotine metabolism studies cannot substitute the N-methyl or phenyl analogues without losing the quantitatively defined selectivity window that is intrinsic to the primary amine-containing 3-pyridin-3-yl isoxazole core.
- [1] Denton, T. T.; Zhang, X.; Cashman, J. R. 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6. J. Med. Chem. 2005, 48 (1), 224–239. View Source
- [2] US Patent 8,906,943. Substituted 3-Pyridyl Oxazoles as C17,20 Lyase Inhibitors and Nicotine Analogues as CYP2A6 Inhibitors. Issued December 9, 2014. View Source
